GSK2606414

Description

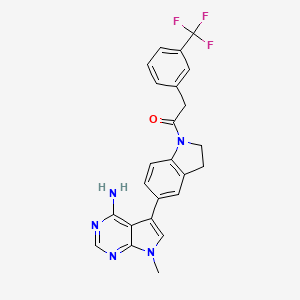

Structure

3D Structure

Properties

IUPAC Name |

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F3N5O/c1-31-12-18(21-22(28)29-13-30-23(21)31)15-5-6-19-16(11-15)7-8-32(19)20(33)10-14-3-2-4-17(9-14)24(25,26)27/h2-6,9,11-13H,7-8,10H2,1H3,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXVRXARNAVBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337531-36-8 | |

| Record name | 7-Methyl-5-[1-[[3-(trifluoromethyl)phenyl]acetyl]-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337531-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK-2606414 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337531368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2606414 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPP2K6EFW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK2606414: A Deep Dive into its Function as a PERK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

GSK2606414 is a highly potent and selective, orally bioavailable inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical component of the Unfolded Protein Response (UPR).[1][2][3] This technical guide provides an in-depth analysis of the function, mechanism of action, and experimental validation of this compound, tailored for professionals in the fields of biomedical research and drug development.

Core Function and Mechanism of Action

The endoplasmic reticulum (ER) is a central organelle for protein folding and modification. Various cellular stressors can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. The UPR is a sophisticated signaling network that aims to restore ER function. PERK is one of the three main sensors of the UPR, alongside IRE1α and ATF6.[4][5]

Under ER stress, PERK is activated through autophosphorylation.[5] Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[4][6] This phosphorylation event leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[6][7] ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[8][9]

This compound functions as an ATP-competitive inhibitor of PERK's kinase activity.[10] By binding to the ATP-binding pocket of PERK, this compound prevents its autophosphorylation and subsequent phosphorylation of eIF2α. This blockade effectively shuts down the PERK branch of the UPR, preventing the downstream signaling cascade that includes ATF4 and CHOP activation.[8][9]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized across various assays and cell lines.

| Parameter | Value | Context | Reference |

| IC50 (in vitro) | 0.4 nM | Cell-free PERK kinase assay | [1][3][11] |

| IC50 (cellular) | <0.3 µM | Inhibition of PERK autophosphorylation in A549 cells | [1] |

| IC50 (cellular) | 1.7 µM | Inhibition of cell proliferation in ARPE-19 cells (72h) | [6] |

| Selectivity | >100-fold | Over other eIF2α kinases (PKR, GCN2, HRI) | [1][3] |

| Selectivity | >1000-fold | Over EIF2AK1 (HRI) and EIF2AK2 (PKR) | [12] |

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the PERK signaling pathway and the point of intervention by this compound.

Caption: The PERK signaling pathway under ER stress and its inhibition by this compound.

Experimental Protocols

In Vitro Human PERK Kinase Assay

This assay quantifies the inhibitory activity of this compound on PERK in a cell-free system.

Methodology:

-

Reaction Setup: Recombinant human PERK kinase domain (20 nM) is incubated with ATP (10 µM) and a biotinylated peptide substrate corresponding to the eIF2α Ser51 region (500 nM).[3] The reaction is carried out in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).[3]

-

Inhibitor Addition: this compound is added at varying concentrations (e.g., 0.001–1000 nM).[3]

-

Incubation: The mixture is incubated at 30°C for 60 minutes to allow the kinase reaction to proceed.[3]

-

Detection: The level of peptide phosphorylation is quantified, typically using a fluorescence-based method or radiometric assay.

-

Data Analysis: The results are recorded as IC50 values, which represent the concentration of this compound required to inhibit 50% of PERK kinase activity.[1][3] The data are fitted to a four-parameter logistic function.[1]

Cellular Assay for PERK Inhibition

This protocol assesses the ability of this compound to inhibit PERK activation within a cellular context.

Methodology:

-

Cell Culture: Human cell lines (e.g., A549, HCT116, ARPE-19) are cultured in appropriate media.[1][6]

-

Inhibitor Pre-treatment: Cells are pre-treated with this compound at various concentrations for a specified duration (e.g., 1 hour).[6]

-

ER Stress Induction: ER stress is induced using an agent such as thapsigargin or tunicamycin.[1] For example, cells can be stimulated with thapsigargin for 2 hours.[1]

-

Cell Lysis: After treatment, cells are lysed to extract total protein.[1]

-

Western Blot Analysis: Protein extracts are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against phosphorylated PERK (p-PERK), total PERK, phosphorylated eIF2α (p-eIF2α), total eIF2α, ATF4, and CHOP.

-

Quantification: The band intensities are quantified to determine the extent of inhibition of PERK autophosphorylation and downstream signaling events.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound.

Caption: A generalized experimental workflow for characterizing this compound's cellular effects.

Applications and Therapeutic Potential

This compound's ability to modulate the UPR has positioned it as a valuable tool for investigating the role of PERK in various diseases and as a potential therapeutic agent.

-

Neurodegenerative Diseases: The UPR is implicated in the pathogenesis of diseases like Alzheimer's, Parkinson's, and prion diseases.[2][8] In animal models of prion disease, this compound was shown to be neuroprotective, preventing cognitive deficits.[2] It has also demonstrated protective effects against neurotoxins in models of Parkinson's disease.[4]

-

Oncology: Cancer cells often experience high levels of ER stress due to rapid proliferation and nutrient deprivation. They can co-opt the UPR to promote survival.[4] this compound has been shown to inhibit tumor growth in xenograft models of human pancreatic cancer and demonstrates anti-proliferative effects in multiple myeloma cells.[1][10]

-

Other Indications: Research has explored the role of this compound in mitigating high glucose-induced neurotoxicity, suggesting potential relevance for diabetic neuropathy.[8][9] It has also been investigated for its effects on retinal pigment epithelial cells and in the context of viral infections.[6][7]

Limitations and Side Effects

Despite its therapeutic potential, the systemic inhibition of PERK is not without challenges. PERK plays a crucial role in glucose homeostasis and insulin production in the pancreas.[2][4] Consequently, treatment with this compound in animal models has been associated with side effects such as weight loss and elevated blood glucose levels, indicating potential pancreatic toxicity.[2][4] These findings highlight the need for careful consideration of the therapeutic window and potential for targeted delivery strategies in future drug development efforts. Additionally, some studies have noted PERK-independent effects of this compound, such as the inhibition of RIPK1 kinase, which should be considered when interpreting experimental results.[8][13]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | PERK inhibitor | CAS 1337531-36-8 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. mdpi.com [mdpi.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. The PERK Inhibitor this compound Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. axonmedchem.com [axonmedchem.com]

- 13. mdpi.com [mdpi.com]

GSK2606414 discovery and development timeline

An In-depth Technical Guide to the Discovery and Development of GSK2606414

Executive Summary

This compound is a pioneering, potent, and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical component of the unfolded protein response (UPR). Discovered by GlaxoSmithKline and first reported in 2012, it emerged from a focused effort to identify modulators of the UPR for therapeutic applications, particularly in oncology. As a first-in-class, orally bioavailable PERK inhibitor, this compound has been an invaluable tool for elucidating the role of the PERK pathway in various disease models, including cancer and neurodegenerative disorders. This document provides a comprehensive overview of its discovery, mechanism of action, key preclinical findings, and the experimental methodologies employed in its characterization.

Discovery and Development Timeline

The development of this compound was a landmark in the study of the UPR. The timeline below outlines the key milestones in its progression from discovery to its use as a critical research tool.

-

Prior to 2012: Research into the unfolded protein response identified PERK as a potential therapeutic target in cancer, due to its role in promoting cell survival under the stressful conditions of the tumor microenvironment.

-

2012: The discovery of this compound is first published by Axten et al. in the Journal of Medicinal Chemistry.[1][2][3][4] The discovery was the result of screening a proprietary kinase inhibitor library, followed by lead optimization guided by the crystal structure of human PERK.[1][2][3] The compound is presented as a potent, selective, and orally available PERK inhibitor.[1][2][3][5]

-

2013: A pivotal study by Moreno et al. demonstrates that oral administration of this compound prevents neurodegeneration and clinical signs of prion disease in mice.[5][6][7][8] This highlights the therapeutic potential of PERK inhibition in neurodegenerative diseases.[5][6] However, the study also reports side effects, including weight loss and elevated blood glucose levels, due to PERK's role in pancreatic function.[5][6]

-

2013: A subsequent paper from GlaxoSmithKline describes the discovery of GSK2656157, an optimized analog of this compound, developed to improve upon the physicochemical properties and pharmacokinetic profile of the parent compound.[9]

-

2014-Present: this compound becomes a widely used tool compound in preclinical research to investigate the role of the PERK pathway in a multitude of diseases, including various cancers, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and as a potential sensitizer for virotherapy.[10][11][12]

-

2017: A study reveals that this compound and its analog GSK2656157 also act as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), suggesting a potential for off-target effects that are independent of PERK inhibition.[13]

To date, there is no public record of this compound entering clinical trials. Its development trajectory suggests a transition from a potential clinical candidate to a benchmark research tool, likely due to its side-effect profile and the development of the improved analog, GSK2656157.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of PERK.[14] In the unfolded protein response, the accumulation of misfolded proteins in the endoplasmic reticulum (ER) lumen causes the dissociation of BiP (Binding immunoglobulin protein) from the luminal domain of PERK, leading to PERK's oligomerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, it also promotes the preferential translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress response, amino acid metabolism, and, under prolonged stress, apoptosis (e.g., via the transcription factor CHOP).

This compound binds to the ATP-binding pocket of the PERK kinase domain, preventing its autophosphorylation and subsequent activation. This blocks the downstream signaling cascade, including the phosphorylation of eIF2α and the translation of ATF4.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound.

Table 1: In Vitro Potency and Selectivity

| Target | Parameter | Value | Reference |

|---|---|---|---|

| PERK (EIF2AK3) | IC50 | 0.4 nM | [15][16][17][18] |

| HRI (EIF2AK1) | Selectivity | >1000-fold vs PERK | [17] |

| PKR (EIF2AK2) | Selectivity | >1000-fold vs PERK | [17] |

| Other EIF2AKs | Selectivity | >100-fold vs PERK | [15][16] |

| c-KIT | IC50 | 150-1000 nM | |

| Aurora Kinase B | IC50 | 150-1000 nM | |

| RIPK1 | IC50 | 26 nM | [13] |

| CYP2C8 | IC50 | 0.89 µM | |

Table 2: Mouse Pharmacokinetic Profile

| Parameter | Route | Dose | Value | Reference |

|---|---|---|---|---|

| Cmax | Oral | 30 mg/kg | 2.8 µM | [16] |

| Tmax | Oral | 30 mg/kg | 1 hour | [16] |

| t1/2 (half-life) | Oral | 30 mg/kg | 4.2 hours | [16] |

| F (Oral Bioavailability) | Oral | 30 mg/kg | 45% | [16] |

| CL (Clearance) | IV | 10 mg/kg | 12 mL/min/kg | [16] |

| Vd (Volume of Distribution) | IV | 10 mg/kg | 0.8 L/kg | [16] |

| Brain/Plasma Ratio | Oral | 30 mg/kg | 0.44 (at 2h) |[16] |

Key Preclinical Studies

This compound has been evaluated in numerous preclinical models.

-

Oncology: In the initial discovery paper, this compound was shown to inhibit the growth of a human pancreatic tumor (BxPC3) xenograft in mice in a dose-dependent manner.[15] This provided the foundational proof-of-concept for PERK inhibition as an anti-cancer strategy.

-

Neurodegeneration: The most cited efficacy study demonstrated that oral treatment with this compound in a mouse model of prion disease prevented the development of clinical symptoms, memory deficits, and neuronal loss.[6][7][8][10] Treatment was effective even when initiated after the onset of early behavioral deficits.[8] This study established a direct link between the UPR and neurodegeneration, opening a new avenue for therapeutic exploration.[6][11]

-

Virotherapy: More recent studies have explored using this compound to enhance the efficacy of oncolytic viruses. For instance, it was found to sensitize head and neck cancer cells to reovirus, increasing viral protein production and therapeutic effect.[12]

Experimental Protocols

Detailed, step-by-step protocols are proprietary or found within the extensive supplementary data of the source publications. However, the core methodologies used to characterize this compound are summarized below.

PERK Kinase Assay (In Vitro Potency)

This assay measures the ability of a compound to inhibit PERK-mediated phosphorylation of its substrate, eIF2α.

-

Reagents: Recombinant GST-tagged cytoplasmic domain of human PERK, recombinant 6-His-tagged full-length human eIF2α, ATP, and the test compound (this compound).

-

Procedure Summary: The PERK enzyme is incubated with the test compound at various concentrations before the addition of eIF2α and ATP to initiate the kinase reaction. The level of phosphorylated eIF2α is then quantified, typically using an immunoassay format like ELISA or a fluorescence-based method (e.g., LanthaScreen). The IC50 value is calculated from the dose-response curve.

Cellular PERK Autophosphorylation Assay

This assay determines the compound's ability to inhibit PERK activation within a cellular context.

-

Cell Line: A human cell line, such as A549 lung carcinoma cells.

-

Procedure Summary: Cells are pre-incubated with varying concentrations of this compound. ER stress is then induced using an agent like thapsigargin or tunicamycin. Cells are lysed, and the level of PERK autophosphorylation (p-PERK) is measured by Western blot or ELISA using an antibody specific to the phosphorylated form of PERK.

Animal Xenograft Model (In Vivo Efficacy)

This protocol assesses the anti-tumor activity of the compound in a living organism.

-

Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human tumor cells (e.g., BxPC3 pancreatic cancer cells).

-

Procedure Summary: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically once or twice daily. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring p-PERK levels).

References

- 1. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (this compound), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Discovery of 7âMethyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydroâ1Hâindol-5-yl)â7Hâpyrrolo[2,3âd]pyrimidin-4-amine (this compound), a Potent and Selective First-in-Class Inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery-of-7-methyl-5-1-3-trifluoromethyl-phenyl-acetyl-2-3-dihydro-1-h-indol-5-yl-7-h-pyrrolo-2-3-d-pyrimidin-4-amine-gsk2606414-a-potent-and-selective-first-in-class-inhibitor-of-protein-kinase-r-pkr-like-endoplasmic-reticulum-kinase-perk - Ask this paper | Bohrium [bohrium.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. PERK inhibitors to save mice from prion disease? [cureffi.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The PERK Inhibitor this compound Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of this compound and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. News - PERK inhibitor - LARVOL VERI [veri.larvol.com]

- 15. selleckchem.com [selleckchem.com]

- 16. This compound | PERK inhibitor | CAS 1337531-36-8 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 17. rndsystems.com [rndsystems.com]

- 18. medchemexpress.com [medchemexpress.com]

The Tipping Point: Targeting the PERK Pathway in Cancer Therapy with GSK2606414

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular stress response pathway that is often co-opted by cancer cells to survive the harsh tumor microenvironment. A key mediator of the UPR is the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which plays a dual role in promoting both cell survival and apoptosis. This makes the PERK signaling pathway a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the role of PERK inhibition in cancer therapy, with a specific focus on the potent and selective inhibitor, GSK2606414. We will delve into the molecular mechanisms of PERK signaling, the therapeutic rationale for its inhibition, and the preclinical evidence supporting the use of this compound. This guide will also present key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to provide a thorough resource for researchers in the field.

The Unfolded Protein Response and the Central Role of PERK in Cancer

Tumor cells are often subjected to various stressors, including hypoxia, nutrient deprivation, and oxidative stress, which can lead to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[1][2][3] To cope with this, cancer cells activate the UPR, a sophisticated signaling network that aims to restore ER homeostasis.[3] The UPR is mediated by three main ER transmembrane sensors: inositol-requiring enzyme 1 (IRE1), activating transcription factor 6 (ATF6), and PERK.[3][4]

Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone protein, BiP (also known as GRP78).[5] Upon ER stress, BiP dissociates from these sensors, leading to their activation.[6] Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER.[4] However, this phosphorylation paradoxically allows for the preferential translation of certain mRNAs, most notably activating transcription factor 4 (ATF4).[4]

ATF4, a key transcription factor, then translocates to the nucleus and upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and protein folding.[4][7] This adaptive response helps cancer cells survive under stressful conditions.[7] However, under prolonged or severe ER stress, ATF4 can also induce the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[4][5] The switch from a pro-survival to a pro-apoptotic signal is a critical determinant of cell fate, making the PERK-ATF4-CHOP axis a key therapeutic target.[5]

dot

References

- 1. The Role of ER Stress and the Unfolded Protein Response in Cancer | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 2. The Paradox of the Unfolded Protein Response in Cancer | Anticancer Research [ar.iiarjournals.org]

- 3. The role of the unfolded protein response in cancer progression: From oncogenesis to chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. PERK integrates oncogenic signaling and cell survival during cancer development - PMC [pmc.ncbi.nlm.nih.gov]

GSK2606414: A Technical Guide to its Modulation of the Unfolded Protein Response Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2606414 is a potent and highly selective, first-in-class, orally bioavailable inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK)[1][2][3]. PERK is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER)[4][5]. The UPR aims to restore ER homeostasis, but under prolonged stress, it can switch to a pro-apoptotic signaling cascade[4][6]. By targeting PERK, this compound offers a therapeutic strategy to modulate the UPR in various pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders[6][7][8]. This technical guide provides an in-depth overview of this compound, its mechanism of action on the UPR pathway, a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.

The Unfolded Protein Response (UPR) and the Role of PERK

The mammalian UPR is mediated by three main ER-transmembrane proteins: inositol-requiring enzyme 1 (IRE1), activating transcription factor 6 (ATF6), and PERK[4][9][10]. Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone protein, BiP (also known as GRP78)[7][9]. Upon ER stress, BiP dissociates from these sensors to assist in protein folding, leading to their activation[7][10].

Activation of PERK involves its homodimerization and autophosphorylation[5][11]. The activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α)[4][12]. This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER[5][9]. However, phosphorylated eIF2α selectively promotes the translation of certain mRNAs, most notably the activating transcription factor 4 (ATF4)[9][12]. ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic transcription factor C/EBP homologous protein (CHOP)[7][9][12].

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of the PERK kinase domain[2]. By binding to PERK, it prevents its autophosphorylation and subsequent activation, thereby blocking the downstream signaling cascade. This leads to a reduction in eIF2α phosphorylation, a decrease in ATF4 translation, and consequently, a downregulation of CHOP expression[7][12][13]. The inhibition of the PERK pathway by this compound has been shown to be neuroprotective in models of prion disease and Parkinson's disease by restoring global protein synthesis rates[6].

dot

Caption: The PERK branch of the Unfolded Protein Response and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the quantitative data on the activity and effects of this compound from various studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 | Assay Conditions | Reference |

| PERK | 0.4 nM | Enzymatic assay | [1][2][14] |

| PERK Autophosphorylation | <0.3 µM | A549 cells | [2] |

| HR1 | >1000-fold selective | Kinase panel screen | [1] |

| PKR | >1000-fold selective | Kinase panel screen | [1] |

Table 2: Effects of this compound on Cell Viability and UPR Markers

| Cell Line | Treatment | Effect | Concentration | Reference |

| ARPE-19 | This compound | Inhibited cell proliferation (IC50 = 1.7 µM at 72h) | 0.5–50 µM | [12] |

| ARPE-19 | Thapsigargin + this compound | Inhibited eIF2α phosphorylation | 0.05–1 µM | [12] |

| ARPE-19 | Thapsigargin + this compound | Reduced CHOP and VEGF mRNA expression | 0.5–5 µM | [12] |

| N2A | High Glucose + this compound | Reduced p-PERK levels | 0.5 µM, 1 µM | [7] |

| N2A | High Glucose + this compound | Reduced GRP78 levels | 1 µM | [7] |

| H929 & L363 (Multiple Myeloma) | This compound (48h) | Decreased PERK and ATF4 mRNA | 10 µM | [15] |

| H929 & L363 (Multiple Myeloma) | This compound (48h) | Suppressed ATF4, total eIF2α, and p-eIF2α protein | 10 µM | [15] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human retinal pigment epithelial (ARPE-19) cells, mouse neuroblastoma (N2A) cells, and human multiple myeloma (H929, L363) cell lines are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of ER Stress: ER stress can be induced by treating cells with agents like thapsigargin (e.g., 1 µM for 2-24 hours) or by exposing them to high glucose conditions (e.g., 30 mM for 24 hours)[7][12].

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. Cells are pre-treated with this compound for a specified time (e.g., 1 hour) before the induction of ER stress[12].

Western Blot Analysis

This technique is used to measure the protein levels of key components of the PERK pathway.

-

Protein Extraction: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected[12].

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software.

dot

References

- 1. rndsystems.com [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of GSK2606414 in Prion Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic potential of GSK2606414, a selective inhibitor of the PERK (protein kinase R-like endoplasmic reticulum kinase), in the context of prion diseases. This document details the underlying mechanism of action, key preclinical findings, and detailed experimental protocols relevant to the study of this compound in prion disease models.

Introduction to Prion Diseases and the Unfolded Protein Response

Prion diseases, also known as transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting both humans and animals.[1] The underlying pathogenic mechanism involves the conversion of the cellular prion protein (PrPC) into a misfolded, aggregation-prone isoform known as PrPSc.[2] The accumulation of PrPSc in the central nervous system leads to synaptic dysfunction, neuronal loss, and the characteristic spongiform vacuolation of the brain.[1]

A key cellular pathway implicated in the pathogenesis of prion diseases is the Unfolded Protein Response (UPR).[3][4] The UPR is a stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). The UPR has three main branches, one of which is mediated by PERK. In prion disease, the continuous production of PrPSc leads to chronic activation of the PERK pathway.[3][4] This sustained activation results in the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a persistent repression of global protein synthesis.[3][4] This translational shutdown is detrimental to neurons, which require high rates of protein synthesis to maintain synaptic function and overall cellular health.

This compound: A Selective PERK Inhibitor

This compound is a potent and selective, orally bioavailable inhibitor of PERK.[5][6] By inhibiting PERK, this compound prevents the phosphorylation of eIF2α, thereby restoring global protein synthesis and offering a potential therapeutic strategy to counteract the neurotoxic effects of chronic UPR activation in prion diseases.[7][8][9]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | System | Key Parameter | Value |

|---|---|---|---|

| PERK Inhibition | Recombinant GST-PERK, 6-His-full-length human eIF2α | IC50 | 0.4 nM |

| PERK Autophosphorylation Inhibition | A549 Cells | IC50 | <0.3 µM |

Table 2: In Vivo Effects of this compound in Prion-Infected Mice

| Parameter | Treatment Group | Timepoint (weeks post-inoculation) | Result |

|---|---|---|---|

| Behavioral Outcomes | |||

| Novel Object Recognition | Vehicle | 9 | Impaired |

| This compound (from 7 wpi) | 9 | Normal | |

| This compound (from 9 wpi) | 9 | Not Reversed | |

| Burrowing Activity | Vehicle | 9 | Declined |

| This compound (from 7 wpi) | 9 | Prevented Decline | |

| This compound (from 9 wpi) | 9 | Reversed Deficits | |

| Biochemical Markers | |||

| PERK Phosphorylation | Vehicle | 12 | High |

| This compound (from 7 & 9 wpi) | 12 | Reduced | |

| eIF2α Phosphorylation | Vehicle | 12 | High |

| This compound (from 7 & 9 wpi) | 12 | Reduced | |

| Global Protein Synthesis | Vehicle | 12 | Repressed |

| This compound | 12 | Restored | |

| Histopathological Outcomes | |||

| Neuronal Loss (CA1) | Vehicle | 12 | Extensive |

| This compound | 12 | Prevented | |

| Spongiosis | Vehicle | 12 | Severe |

| This compound | 12 | Reduced | |

| Astrocyte Activation (GFAP) | Vehicle | 12 | Greatly Increased |

| | this compound | 12 | Greatly Reduced |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: PERK signaling pathway in prion disease and the point of intervention by this compound.

Caption: General experimental workflow for in vivo studies of this compound in prion-infected mice.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's therapeutic potential.

In Vitro PERK Inhibition Assay

This protocol is adapted from commercially available assay kits and published methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PERK kinase activity.

Materials:

-

Recombinant GST-tagged PERK cytoplasmic domain

-

6-His-tagged full-length human eIF2α substrate

-

This compound

-

ATP

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.01% Triton X-100)

-

Quench solution

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay)

-

96-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add the this compound dilutions to the assay plate wells.

-

Add the GST-PERK solution to the wells and pre-incubate for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and eIF2α substrate to each well.

-

Incubate the reaction for 1 hour at room temperature.

-

Stop the reaction by adding the quench solution.

-

Allow the plate to equilibrate for 2 hours at room temperature.

-

Add the detection reagent and measure the signal according to the manufacturer's instructions (e.g., luminescence).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a suitable software.

In Vivo Prion Infection and Drug Treatment

Objective: To establish a prion disease model in mice and administer this compound for therapeutic evaluation.

Materials:

-

Wild-type or transgenic mice susceptible to prion disease (e.g., C57BL/6J)

-

Rocky Mountain Laboratory (RML) scrapie prion-infected mouse brain homogenate (10% w/v in sterile PBS)

-

Normal brain homogenate (NBH) as a control

-

Stereotactic injection apparatus

-

This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)

-

Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

-

Anesthetize the mice according to approved institutional protocols.

-

Secure the mouse in the stereotactic frame.

-

Perform a craniotomy over the desired injection site (e.g., hippocampus or thalamus).

-

Intracerebrally inject 1 µL of the 10% RML brain homogenate or NBH using a Hamilton syringe.

-

Suture the incision and allow the mice to recover.

-

At the designated time point (e.g., 7 or 9 weeks post-inoculation), begin daily oral gavage with either this compound (e.g., 50 mg/kg) or vehicle.[10]

-

Monitor the mice regularly for clinical signs of prion disease.

Behavioral Testing

Objective: To assess recognition memory, a cognitive function impaired in prion disease.

Materials:

-

Open-field arena (e.g., 50 x 50 x 50 cm)

-

Two identical objects (familiar objects)

-

One novel object (different in shape and color from the familiar objects)

-

Video recording and tracking software

Procedure:

-

Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.

-

Training/Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore them for 10 minutes.

-

Testing (Day 3): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for 5-10 minutes.

-

Analysis: Measure the time spent exploring the novel object and the familiar object. Calculate the discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time). A higher index indicates better recognition memory.[11][12][13]

Objective: To measure a species-typical and highly motivated behavior that is sensitive to neurodegenerative changes.

Materials:

-

Standard mouse cage

-

Burrowing tube (e.g., a 20 cm long, 6.5 cm diameter plastic tube, closed at one end)

-

Burrowing substrate (e.g., food pellets, gravel)

Procedure:

-

Fill the burrowing tube with a pre-weighed amount of substrate (e.g., 200 g of food pellets).

-

Place the filled tube in the home cage of a single-housed mouse.

-

After a set period (e.g., 2 hours or overnight), remove the tube and weigh the remaining substrate.

-

The amount of substrate "burrowed" (displaced from the tube) is calculated. A decrease in burrowing activity is indicative of disease progression.[14][15][16][17]

Biochemical Analysis

Objective: To quantify the levels of activated PERK and its downstream target eIF2α in brain tissue.

Materials:

-

Mouse brain tissue (e.g., hippocampus)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Homogenize the brain tissue in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels.[18][19][20][21]

Objective: To assess the rate of new protein synthesis in the brain.

Materials:

-

Non-canonical amino acid analog (e.g., O-propargyl-puromycin (OP-Puro) or azidohomoalanine (AHA))

-

Fluorescently tagged detection reagent (e.g., fluorescent azide or alkyne for click chemistry)

-

Microscope or flow cytometer for detection

Procedure (based on FUNCAT - Fluorescent Non-Canonical Amino Acid Tagging):

-

Administer the non-canonical amino acid analog to the mice (e.g., via intraperitoneal injection).[4]

-

After a defined labeling period (e.g., 30 minutes to 1 hour), euthanize the mice and collect the brain tissue.

-

Fix and section the brain tissue.

-

Perform the click chemistry reaction by incubating the sections with the fluorescently tagged detection reagent.

-

Image the sections using a fluorescence microscope and quantify the fluorescence intensity in specific brain regions or cell types. A higher fluorescence signal corresponds to a higher rate of protein synthesis.[4][22]

Histopathological Analysis

Objective: To evaluate the extent of neurodegeneration and astrogliosis in the brains of prion-infected mice.

Materials:

-

Formalin-fixed, paraffin-embedded brain sections

-

Hematoxylin and Eosin (H&E) staining reagents

-

Primary antibody: anti-GFAP (for astrocytes)

-

Appropriate secondary antibodies and detection reagents (e.g., DAB)

-

Microscope with imaging software

Procedure:

-

H&E Staining:

-

GFAP Immunohistochemistry:

-

Deparaffinize, rehydrate, and perform antigen retrieval on the brain sections.

-

Block endogenous peroxidase activity.

-

Incubate the sections with the primary anti-GFAP antibody.

-

Wash and incubate with the secondary antibody and detection reagent.

-

Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.

-

Examine the sections under a microscope to assess the extent of astrogliosis, indicated by the intensity of GFAP staining and changes in astrocyte morphology.[26][27][28][29]

-

-

Quantification of Neuronal Loss:

-

Using H&E stained or neuron-specific immunostained sections (e.g., NeuN), count the number of surviving neurons in a defined region (e.g., the CA1 region of the hippocampus) using stereological methods or by counting cells in multiple fields of view.[30]

-

Conclusion

This compound, by targeting the PERK branch of the Unfolded Protein Response, has demonstrated significant therapeutic potential in preclinical models of prion disease. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the development of PERK inhibitors as a novel therapeutic strategy for these devastating neurodegenerative disorders. While challenges such as off-target effects and long-term toxicity need to be addressed, the proof-of-concept established with this compound opens up a promising avenue for the development of new treatments for prion diseases and other protein misfolding disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.plos.org [journals.plos.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journals.biologists.com [journals.biologists.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PERK modulation, with this compound, Sephin1 or salubrinal, failed to produce therapeutic benefits in the SOD1G93A mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mmpc.org [mmpc.org]

- 13. researchgate.net [researchgate.net]

- 14. Burrowing in rodents: a sensitive method for detecting behavioral dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ora.ox.ac.uk [ora.ox.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Assessing Burrowing, Nest Construction, and Hoarding in Mice [jove.com]

- 18. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evidence for eIF2α phosphorylation-independent effects of GSK2656157, a novel catalytic inhibitor of PERK with clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Repression of the eIF2α kinase PERK alleviates mGluR-LTD impairments in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. biocare.net [biocare.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Region-Specific Response of Astrocytes to Prion Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

GSK2606414: A Technical Guide to its Impact on eIF2α Phosphorylation and Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GSK2606414, a potent and selective inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK). The focus is on its molecular mechanism, specifically its impact on the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent regulation of global protein synthesis. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying biological pathways and workflows.

Core Mechanism of Action: PERK Inhibition

The Unfolded Protein Response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR has three main sensor branches: PERK, IRE1 (inositol-requiring enzyme 1), and ATF6 (activating transcription factor 6)[1][2].

Under ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from PERK, leading to PERK's oligomerization and autophosphorylation, thereby activating its kinase function[2]. Activated PERK then phosphorylates the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2) at serine 51[2][3]. This phosphorylation event converts eIF2 from a substrate to a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B. This inhibition stalls the formation of the eIF2-GTP-Met-tRNAi ternary complex, a crucial step for initiating cap-dependent translation, resulting in a global attenuation of protein synthesis[1]. This reduction in translation alleviates the protein folding load on the ER.

This compound is a first-in-class, ATP-competitive inhibitor that specifically targets the kinase domain of PERK[4]. By binding to the ATP-binding pocket, this compound prevents the autophosphorylation and activation of PERK. Consequently, it blocks the downstream phosphorylation of eIF2α, thereby preventing the translational repression typically induced by ER stress[1][5].

Quantitative Data Summary

This compound is a highly potent inhibitor of PERK kinase activity. Its efficacy has been quantified across biochemical assays and various cell lines.

Table 1: Potency and Cellular Activity of this compound

| Parameter | Value | Cell Line / Condition | Source |

| PERK IC50 | 0.4 nM | Biochemical Assay | [4][6] |

| Cell Proliferation IC50 | 1.7 µM (72h) | ARPE-19 | [5] |

| Effective Concentration | 0.5 µM - 1 µM | N2A cells (to reduce p-PERK) | [7] |

| Effective Concentration | > 0.1 µM | ARPE-19 cells (to inhibit p-eIF2α) | [5] |

| Effective Concentration | 100 nM | Mouse Insular Cortex (in vivo) | [8] |

Table 2: Observed Effects of this compound on Downstream Targets

| Effect | Target | Observation | Cell Line / Condition | Source |

| Inhibition of Phosphorylation | p-eIF2α | Dose-dependent reduction | ARPE-19, N2A, Hippocampal Slices | [5][7][9] |

| Reduction of Expression | ATF4 & CHOP | Significant decrease in protein/mRNA levels | N2A, RPE cells | [5][7][10] |

| Restoration of Synthesis | Global Protein Synthesis | Prevents ER stress-induced translational arrest | Prion-infected mice | [11] |

| Neuroprotection | Neuronal Apoptosis | Attenuates apoptosis by inhibiting the PERK/p-eIF2α/ATF4/CHOP axis | N2A cells, Cerebral Ischemia models | [7][10][12] |

Key Experimental Protocols

The following sections detail standardized methodologies for assessing the impact of this compound on eIF2α phosphorylation and protein synthesis.

This protocol is used to quantify the relative levels of phosphorylated eIF2α (p-eIF2α) versus total eIF2α.

1. Cell Lysis and Protein Extraction:

-

Culture cells to the desired confluency and treat with this compound and/or an ER stress inducer (e.g., Thapsigargin, Tunicamycin).

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells on ice using Radioimmunoprecipitation Assay (RIPA) buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail (critical for preserving phosphorylation states)[7].

-

Scrape cell lysates and centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet cellular debris[13].

-

Collect the supernatant containing the whole-cell protein extract.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay[5][7].

3. SDS-PAGE and Electrotransfer:

-

Normalize protein samples to equal concentrations with lysis buffer and 2x Laemmli sample buffer.

-

Denature samples by boiling at 95-100°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel[5][14].

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane[5][14].

4. Immunoblotting:

-

Block the membrane for 1-2 hours at room temperature with 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over milk for phospho-antibodies to reduce background[5].

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated eIF2α (Ser51) diluted in 5% BSA/TBST[13].

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize protein bands using a digital imager[14].

-

To normalize, strip the membrane and re-probe with a primary antibody for total eIF2α, or run a parallel blot[14][15].

-

Quantify band density using imaging software. The p-eIF2α signal should be normalized to the total eIF2α signal.

The Surface Sensing of Translation (SUnSET) method is a non-radioactive technique to monitor global protein synthesis by measuring the incorporation of the tRNA analog puromycin into nascent polypeptide chains.

1. Cell Culture and Treatment:

-

Plate and culture cells as required for the experiment.

-

Pre-treat cells with this compound for the desired duration to inhibit PERK. Include positive (e.g., cycloheximide, which blocks translation) and negative controls.

-

Induce ER stress if required by the experimental design.

2. Puromycin Labeling:

-

Add a low concentration of puromycin (1-10 µg/mL) to the cell culture medium.

-

Incubate for a short period (e.g., 10-30 minutes) at 37°C. During this time, puromycin is incorporated into newly synthesized proteins, terminating translation.

3. Lysis and Protein Quantification:

-

Immediately place plates on ice and wash cells twice with ice-cold PBS containing cycloheximide (100 µg/mL) to halt translation and prevent further puromycin incorporation.

-

Lyse the cells and quantify protein concentration as described in the Western Blot protocol (Section 3.1).

4. Western Blot for Puromycin:

-

Perform SDS-PAGE and membrane transfer as previously described.

-

Block the membrane (5% non-fat dry milk in TBST is suitable here).

-

Incubate with a primary monoclonal antibody specific for puromycin.

-

Proceed with secondary antibody incubation, ECL detection, and imaging. The resulting blot will show a smear of bands, representing the entire population of puromycylated nascent proteins.

5. Analysis:

-

Quantify the total signal intensity in each lane. A decrease in signal indicates inhibition of protein synthesis, while an increase (or restoration in the presence of an ER stressor) indicates higher rates of protein synthesis.

-

Normalize the puromycin signal to a loading control like β-actin or GAPDH.

References

- 1. Endoplasmic reticulum stress and eIF2α phosphorylation: The Achilles heel of pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Evidence for eIF2α phosphorylation-independent effects of GSK2656157, a novel catalytic inhibitor of PERK with clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | PERK inhibitor | CAS 1337531-36-8 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Repression of the eIF2α kinase PERK alleviates mGluR-LTD impairments in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A simple method for the preparation of positive samples to preliminarily determine the quality of phosphorylation-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Preclinical studies of GSK2606414 in Alzheimer's disease models

An In-depth Technical Guide to the Preclinical Evaluation of GSK2606414 in Alzheimer's Disease Models

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and cognitive decline. A growing body of evidence implicates cellular stress pathways, particularly the Unfolded Protein Response (UPR), in the pathogenesis of AD.[1][3] The UPR is a cellular defense mechanism activated by endoplasmic reticulum (ER) stress, which arises from an accumulation of misfolded or unfolded proteins.[1]

One of the three main branches of the UPR is mediated by the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[3] While transient activation of the PERK pathway is protective, chronic activation—as observed in AD brains—leads to sustained repression of global protein synthesis, which is detrimental to synaptic function and neuronal survival.[3][4] This has positioned the PERK pathway as a promising therapeutic target. This compound is a potent and selective, first-in-class inhibitor of PERK with good oral bioavailability and the ability to cross the blood-brain barrier.[5] This guide provides a comprehensive technical overview of the key preclinical studies investigating the therapeutic potential of this compound in various AD mouse models.

Core Signaling Pathway: PERK-eIF2α Axis in Alzheimer's Disease

In the context of Alzheimer's disease, the accumulation of pathological proteins like Aβ oligomers and hyperphosphorylated tau induces chronic ER stress, leading to persistent activation of the PERK pathway.[1][3] Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event inhibits the guanine nucleotide exchange factor eIF2B, thereby attenuating the formation of the translation initiation complex and causing a global shutdown of protein synthesis.[6][7] While this reduces the load of newly synthesized proteins entering the ER, its chronicity is maladaptive for neurons, which depend on robust protein synthesis for synaptic plasticity and survival.

Paradoxically, while global translation is halted, the phosphorylation of eIF2α selectively promotes the translation of certain mRNAs, including Activating Transcription Factor 4 (ATF4).[1][8] ATF4, in turn, upregulates the expression of genes involved in stress response, including the pro-apoptotic factor C/EBP homologous protein (CHOP).[1][8] Sustained expression of CHOP contributes to neuronal cell death. This compound acts by directly inhibiting the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and restoring protein synthesis rates, which offers a neuroprotective effect.[7]

Experimental Protocols

Preclinical evaluation of this compound has been conducted in various transgenic mouse models that recapitulate key aspects of AD pathology.

1. Animal Models:

-

APP/PS1 Mice: This double transgenic model co-expresses a chimeric mouse/human amyloid precursor protein (APPswe) and a mutant human presenilin 1 (PS1-dE9). These mice develop Aβ plaques starting at around 4-6 months of age and exhibit age-dependent cognitive deficits, making them suitable for studying amyloid-related pathology.[6][9]

-

Tau P301L (rTg4510) Mice: These mice overexpress human tau with the P301L mutation, which is associated with frontotemporal dementia. They develop significant neurofibrillary tangle pathology, neuronal loss, and brain atrophy, serving as a model for tau-mediated neurodegeneration.[7]

2. Drug Administration:

-

Method: Oral gavage is the typical route of administration, reflecting the drug's oral bioavailability.[5] In some mechanistic studies, the inhibitor is directly applied to brain slices or infused into specific brain regions.[4][6]

-

Vehicle: The compound is often formulated in a vehicle such as 0.5% (w/v) methylcellulose.

-

Dosage and Duration: Dosing regimens vary, but studies have used concentrations like 50 mg/kg, administered daily or twice daily. Treatment duration ranges from several weeks to months, initiated either before or after the onset of clear pathology to test for both preventative and therapeutic effects.[7]

3. Key Experimental Methodologies:

-

Electrophysiology (Synaptic Plasticity):

-

Objective: To assess the effects of this compound on synaptic function.

-

Protocol: Acute hippocampal slices (300-400 µm thick) are prepared from treated and untreated mice. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 stratum radiatum. Long-term depression (LTD) is induced using the mGluR agonist DHPG (3,5-dihydroxyphenylglycine), while long-term potentiation (LTP) is induced by high-frequency stimulation. The slope of the fEPSP is measured before and after induction to quantify synaptic plasticity.[6]

-

-

Behavioral Testing (Cognitive Function):

-

Objective: To determine if PERK inhibition can rescue cognitive deficits.

-

Protocol: A battery of behavioral tests is employed. For example, the Novel Object Recognition test assesses learning and memory. Mice are habituated to an arena and then exposed to two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured as an index of recognition memory.[7]

-

-

Biochemical Analysis (Western Blotting):

-

Objective: To quantify changes in the PERK signaling pathway and other markers.

-

Protocol: Brain tissue (typically hippocampus or cortex) is homogenized to extract proteins. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of PERK, eIF2α, and tau, as well as ATF4 and CHOP. Secondary antibodies conjugated to horseradish peroxidase are used for detection via chemiluminescence.[6][8]

-

-

Histopathology (Immunohistochemistry):

-

Objective: To visualize and quantify neuronal loss and AD pathology.

-

Protocol: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and sectioned. Slices are incubated with primary antibodies (e.g., NeuN for neurons, AT8 for phosphorylated tau). A biotinylated secondary antibody and an avidin-biotin complex are then applied, followed by a chromogen like DAB to visualize the staining. Neuronal counts and pathology load are quantified using stereological methods or image analysis software.[7]

-

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from representative studies on this compound in AD models.

Table 1: Effects on PERK Pathway Biomarkers and Synaptic Plasticity in APP/PS1 Mice

| Parameter | Model / Condition | Treatment | Outcome | Reference |

|---|---|---|---|---|

| p-eIF2α Levels | Hippocampal Slices | This compound | Significant reduction vs. vehicle | [6] |

| Total eIF2α / PERK | Hippocampal Slices | This compound | No significant change vs. vehicle | [6] |

| mGluR-LTD | APP/PS1 Slices | Vehicle | LTD blocked/impaired | [6] |

| mGluR-LTD | APP/PS1 Slices | This compound | LTD rescued to wild-type levels | [6] |

| Basal Synaptic Function | WT or APP/PS1 Slices | this compound | No alteration |[6] |

Table 2: Effects on Neurodegeneration and Cognition in Tau P301L Mice

| Parameter | Model / Condition | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Neuronal Counts | Hippocampus | Vehicle | Significant neuronal loss | [7] |

| Neuronal Counts | Hippocampus | This compound | Marked neuroprotection, preservation of neurons | [7] |

| Brain Atrophy | Tau P301L Mice | This compound | Reduced brain atrophy vs. vehicle | [7] |

| Phosphorylated Tau | Brain Tissue | This compound | Markedly lower levels of pathological tau staining | [7] |

| Cognitive Function | Prion-diseased mice* | this compound | Prevention of cognitive deficits |[5][7] |

Note: While the primary focus is AD, data from prion disease models are often cited due to the shared mechanism of UPR-mediated neurodegeneration and were foundational for testing in other neurodegenerative models.

Side Effects

A significant challenge associated with this compound is its on-target toxicity. The PERK pathway is crucial for pancreatic β-cell function and regulating insulin production. Systemic inhibition of PERK has been shown to cause side effects, including:

These toxicities present a major hurdle for the clinical development of this compound as a chronic therapy for neurodegenerative diseases.

Conclusion

Preclinical studies in Alzheimer's disease models have demonstrated that the PERK inhibitor this compound can effectively target a key downstream pathway implicated in neurodegeneration. By preventing the chronic phosphorylation of eIF2α, this compound restores protein synthesis, rescues synaptic plasticity deficits, reduces the accumulation of pathological tau, prevents neuronal loss, and improves cognitive function in animal models.[6][7] These findings strongly support the hypothesis that dysregulation of the UPR is a critical pathogenic mechanism in AD. However, the significant pancreatic toxicity associated with systemic PERK inhibition by this compound highlights the need for developing next-generation inhibitors with a better therapeutic window or alternative strategies to modulate this pathway more safely for long-term treatment.

References

- 1. mdpi.com [mdpi.com]

- 2. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PERK Pathway and Neurodegenerative Disease: To Inhibit or to Activate? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Local Inhibition of PERK Enhances Memory and Reverses Age-Related Deterioration of Cognitive and Neuronal Properties | Journal of Neuroscience [jneurosci.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Repression of the eIF2α kinase PERK alleviates mGluR-LTD impairments in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A preclinical perspective on the enhanced vulnerability to Alzheimer's disease after early-life stress - PMC [pmc.ncbi.nlm.nih.gov]

GSK2606414: A Researcher's Guide to a Potent PERK Inhibitor for Interrogating Endoplasmic Reticulum Stress

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK2606414, a highly selective and potent inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). As a critical mediator of the Unfolded Protein Response (UPR), PERK represents a key therapeutic target in a multitude of diseases characterized by endoplasmic reticulum (ER) stress. This document serves as a comprehensive resource for utilizing this compound as a research tool, offering detailed experimental protocols, quantitative data, and visual aids to facilitate its effective application in laboratory settings.

Introduction to this compound and ER Stress

The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding and modification. A variety of physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three ER-transmembrane sensors: inositol-requiring enzyme 1 (IRE1), activating transcription factor 6 (ATF6), and PERK[1][2].

PERK is a crucial component of the UPR, and its activation through autophosphorylation initiates a signaling cascade that includes the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event leads to a general attenuation of protein synthesis to reduce the protein load on the ER, while paradoxically promoting the translation of specific mRNAs, such as that of activating transcription factor 4 (ATF4)[3][4]. Chronic or severe ER stress, however, can shift the UPR from a pro-survival to a pro-apoptotic response, often mediated by the ATF4-downstream target, C/EBP homologous protein (CHOP)[4][5][6].

This compound is a first-in-class, orally bioavailable, and selective inhibitor of PERK with a potent IC50 of 0.4 nM[7][8][9]. Its high selectivity, with over 100-fold greater affinity for PERK compared to other eIF2α kinases, makes it an invaluable tool for dissecting the specific role of the PERK branch of the UPR in various cellular processes and disease models[7][8].

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of the PERK kinase domain[5]. By binding to the ATP pocket, it prevents the autophosphorylation and subsequent activation of PERK in response to ER stress. This blockade effectively inhibits the downstream signaling cascade, preventing the phosphorylation of eIF2α and the subsequent translation of ATF4 and induction of CHOP.

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PERK) | 0.4 nM | Kinase Assay | [7][8] |

| IC50 (HRI) | 420 nM | Kinase Assay | [8] |

| IC50 (PKR) | 696 nM | Kinase Assay | [8] |

| IC50 (PERK Autophosphorylation) | <0.3 µM | A549 Cells | [7] |

| IC50 (TNF-induced necroptosis) | 0.0004 µM | L929 Cells | [7] |

| IC50 (Cell Proliferation, 72h) | 1.7 µM | ARPE-19 Cells | [5] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Cell Line | Concentration | Effect | Reference |

| A549 | 1000 nM | Inhibition of ORF3a-induced ER stress | [10] |

| Neuro2A (N2A) | 0.5 - 1 µM | Attenuation of high glucose-induced neurotoxicity | [4] |

| ARPE-19 | 0.5 - 1 µM | Inhibition of thapsigargin-induced eIF2α phosphorylation | [5] |

| H929 (Multiple Myeloma) | 10 µM | Induction of apoptosis | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.

Materials:

-

96-well plates

-

Cells of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for PERK Pathway Proteins

This protocol is used to detect changes in the protein levels and phosphorylation status of key components of the PERK pathway.

Materials:

-

Cells treated with this compound and/or an ER stress inducer (e.g., thapsigargin, tunicamycin)

-

RIPA lysis buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cells in RIPA buffer on ice.

-